6'-O-Feruloylsucrose

Description

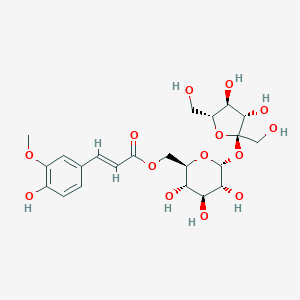

Structure

2D Structure

3D Structure

Properties

CAS No. |

118230-77-6 |

|---|---|

Molecular Formula |

C22H30O14 |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22-/m1/s1 |

InChI Key |

XMBZZLUIFFOAHR-HNDQWBAUSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |

Synonyms |

6'-O-feruloylsucrose |

Origin of Product |

United States |

Natural Occurrence and Distribution of 6 O Feruloylsucrose in Biological Systems

6'-O-Feruloylsucrose is a naturally occurring phenylpropanoid glycoside. As an ester, it is formed from the linkage of ferulic acid and sucrose (B13894). Its presence is a notable characteristic of certain plants, particularly within the commelinid clade, which includes important cereal crops.

Detailed research has identified this compound in rice (Oryza sativa L.), where it stands as one of the four principal phenylpropanoid glycosides found in brown rice. researchgate.net Its concentration can vary between different rice cultivars. Studies have shown that, on average, japonica type rice cultivars tend to have higher concentrations of these phenylpropanoid glycosides compared to indica cultivars. researchgate.net

The compound plays a crucial role in the biochemistry of cell wall synthesis in grasses and related species through a process known as the "sucrose ferulate cycle". nih.govcsu.edu.au In this cycle, sucrose acts as a carrier for ferulate groups. Initially, a feruloyl group is transferred from feruloyl-CoA to the sucrose molecule. This compound can be an intermediate in the formation of more complex esters, such as 3,6-O-diferuloyl sucrose. nih.govcsu.edu.au These feruloylated sucrose molecules then serve as donors, transferring their ferulic acid residues to arabinoxylans, which are key polymers in the plant cell wall. researchgate.netnih.gov This feruloylation process is fundamental to the structural characteristics and digestibility of cell walls in these plants. nih.govcsu.edu.au

The distribution within the plant is not uniform. In cereal grains, compounds like this compound are typically concentrated in the outer layers, such as the bran.

Table 1: Concentration of Major Phenylpropanoid Glycosides in Different Rice Cultivar Types

| Phenylpropanoid Glycoside | Average Concentration in japonica Cultivars (nmol/g) | Average Concentration in indica Cultivars (nmol/g) |

| 6-O-feruloylsucrose | Data not specified | Data not specified |

| 3′,6-di-O-sinapoylsucrose | Data not specified | Data not specified |

| 3′-O-sinapoyl-6-O-feruloylsucrose | Data not specified | Data not specified |

| 3′,6-di-O-feruloylsucrose | Data not specified | Data not specified |

| Note: While studies indicate concentrations are generally higher in japonica cultivars, specific mean values for each compound across a wide range of cultivars were not detailed in the provided search results. Quantitative trait loci (QTLs) for the concentrations of these compounds have been identified. researchgate.net |

Post Harvest Processing Effects on Sucrose Ferulate Content

The stability and concentration of 6'-O-Feruloylsucrose, like other bioactive plant metabolites, are significantly influenced by post-harvest handling, processing, and storage. While specific research exclusively tracking this compound is limited, the effects on its constituent parts—sucrose (B13894) and ferulic acid (a phenolic compound)—and on related hydroxycinnamate esters provide strong indications of its likely behavior.

Post-harvest processes in grains such as rice involve steps like storage, drying, and milling, all of which can alter the chemical profile of the grain.

Storage Effects: The period between harvest and processing is critical. In sugarcane, delays between cutting and milling lead to the rapid degradation of sucrose due to the activity of invertase enzymes, a process accelerated by higher ambient temperatures. nih.govresearchgate.net This enzymatic breakdown of the sucrose moiety would inherently lead to the degradation of this compound. Furthermore, studies on other plant materials, such as litchi pericarp, show that storage significantly impacts phenolic content. Storage at room temperature resulted in a more rapid decline in total phenolics (37.8% loss) compared to storage at 4°C (20.2% loss over seven days). nih.gov This suggests that prolonged or improper storage of grains would likely decrease their native sucrose ferulate content.

Drying Effects: Drying is a crucial step to reduce moisture content for safe storage and milling of rice. lmu.edu.ng The method of drying has a profound impact on the retention of bioactive compounds. Thermal processing can have varied effects; for instance, some innovative drying techniques like radio frequency and microwave drying may enhance the antioxidant activity of rice by promoting the release of bound phenolics. nih.gov Conversely, harsh drying conditions can degrade sensitive compounds. A study on Coreopsis tinctoria flowers demonstrated that drying methods significantly affect phenolic and flavonoid content, with high temperatures and factors like light and oxygen contributing to their degradation. nih.gov For example, oven-drying at 60°C was found to completely degrade key antioxidants in pūhā leaves, whereas freeze-drying and air-drying retained over 90% of these compounds. nih.gov It is therefore highly probable that the concentration of this compound in rice is altered by the drying method and conditions used, with milder, controlled methods being more preservative.

Milling and Further Processing: Since many phenolic compounds in grains are concentrated in the bran, the milling process, which removes these outer layers to produce white rice, will drastically reduce the content of this compound. Further processing, such as enzymatic treatments using ferulic acid esterases, is specifically designed to break the ester bonds and release ferulic acid from substrates like grain bran. researchgate.net This highlights that processing steps aimed at refining grains or extracting specific components will lead to the intentional or unintentional loss of intact sucrose ferulates.

Table 2: Effects of Storage Temperature on Total Phenolic Content in Litchi Pericarp (as an indicator for phenolic compound stability)

| Storage Condition | Duration | Total Phenolic Content Reduction (%) |

| Room Temperature | 72 hours | 37.8% |

| Refrigerated (4°C) | 7 days | 20.2% |

| Data sourced from a study on litchi pericarp, illustrating the general principle of temperature-dependent degradation of phenolic compounds during post-harvest storage. nih.gov |

Biosynthetic Pathways and Metabolic Transformations of 6 O Feruloylsucrose

Precursor Pathways: Ferulic Acid and Sucrose (B13894)

The formation of 6'-O-feruloylsucrose is contingent on the availability of its two main building blocks: ferulic acid, a product of the phenylpropanoid pathway, and sucrose, a primary product of photosynthesis.

Ferulic acid is a hydroxycinnamic acid synthesized in plants through a series of enzymatic steps originating from the shikimate pathway. researchgate.netsemanticscholar.org This core metabolic route provides the aromatic amino acid phenylalanine, which serves as the entry point into the general phenylpropanoid pathway. frontiersin.org The shikimate pathway itself begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and D-erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through seven steps to produce chorismate, a crucial precursor for aromatic compounds. semanticscholar.orgwikipedia.org

From chorismate, the pathway leads to phenylalanine. The phenylpropanoid branch then commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. rsc.org A series of hydroxylation and methylation reactions, catalyzed by enzymes anchored to the endoplasmic reticulum, subsequently converts cinnamic acid into ferulic acid. rsc.org Two primary sub-pathways have been identified for this conversion. nih.gov

Caffeic acid O-methyltransferase (COMT) pathway: Cinnamic acid is first hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. This is followed by another hydroxylation by p-coumarate 3-hydroxylase (C3H) to produce caffeic acid. Finally, caffeic acid O-methyltransferase (COMT) methylates caffeic acid to yield ferulic acid. nih.gov

Caffeoyl-CoA O-methyltransferase (CCOAMT) pathway: Alternatively, p-coumaric acid is activated to its CoA thioester, p-coumaroyl-CoA, by 4-coumarate-CoA ligase (4CL) . The intermediate is then hydroxylated by hydroxycinnamoyl-CoA shikimate/quinate transferase (HCT) , and the subsequent methylation is catalyzed by caffeoyl-CoA O-methyltransferase (CCOAMT) to produce feruloyl-CoA, which can be converted to ferulic acid. nih.gov

Table 1: Key Enzymes in Ferulic Acid Biogenesis

| Enzyme | Abbreviation | Function | Pathway Step |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Deaminates phenylalanine to cinnamic acid. | Phenylpropanoid Entry |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | Phenylpropanoid |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. | Phenylpropanoid |

| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to ferulic acid. | Phenylpropanoid |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | Phenylpropanoid |

| Hydroxycinnamoyl-CoA Transferase | HCT | Hydroxylates p-coumaroyl-CoA derivatives. | Phenylpropanoid |

| Caffeoyl-CoA O-methyltransferase | CCOAMT | Methylates caffeoyl-CoA to feruloyl-CoA. | Phenylpropanoid |

Sucrose, a disaccharide composed of glucose and fructose (B13574), is one of the most abundant sugars produced in plants and serves as a primary substrate for esterification reactions. researchgate.netwikipedia.org Its synthesis and transport are tightly regulated within the plant, ensuring its availability for various metabolic processes, including the formation of sucrose esters. The formation of ester bonds between the hydrophilic sucrose molecule and lipophilic fatty acids or other acyl groups is often challenging due to their poor miscibility. sci-hub.se In planta, this is overcome by enzymatic catalysis. For the biosynthesis of this compound, the hydroxyl groups of the sucrose molecule are targets for acylation. Sucrose possesses eight hydroxyl groups, with three primary (at carbons 6, 1', and 6') and five secondary hydroxyls, offering multiple potential sites for esterification. wikipedia.org The availability of sucrose in cellular compartments where acyltransferases are active is a critical factor for the synthesis of phenylpropanoid sucrose esters.

Enzymatic Esterification and Regioselectivity in this compound Formation

The specific attachment of a feruloyl group to the 6'-position of sucrose is not a random event but a highly controlled enzymatic reaction. This regioselectivity is determined by the substrate specificity of particular acyltransferases.

The formation of phenylpropanoid sucrose esters is catalyzed by members of the diverse BAHD family of acyltransferases . pnas.orgresearchgate.net These enzymes facilitate the transfer of an acyl group from a CoA-activated donor, such as feruloyl-CoA, to an acceptor molecule like sucrose. pnas.org The BAHD family is responsible for the synthesis of a wide array of plant secondary metabolites. researchgate.net

Within this family, hydroxycinnamoyl-CoA transferases (HCTs) are key players. frontiersin.orgresearchgate.net These enzymes exhibit specificity for both the hydroxycinnamoyl-CoA donor and the acceptor molecule, which dictates the structure of the final product. While many HCTs use shikimate or quinate as acceptors to form compounds like chlorogenic acid, specific transferases are responsible for acylating sucrose. frontiersin.org Studies have identified BAHD acyltransferases that can catalyze the transfer of feruloyl-CoA to sucrose. For instance, research in maize has identified a family of BAHD-type sucrose ferulic acid transferases (SFTs) that catalyze the initial feruloylation of sucrose. researchgate.net The regioselectivity of these enzymes is crucial; while multiple positions on the sucrose molecule can be acylated, the formation of this compound requires an enzyme that preferentially targets the primary hydroxyl group at the 6'-position of the fructose moiety. Enzymatic studies using commercial lipase (B570770) and feruloyl esterase preparations have also demonstrated the feasibility of producing feruloylated sucrose, although regioselectivity can vary. nih.govnih.gov For example, one study found that while a lipase could produce 6-O-ferulate from a sucrose derivative, another enzyme preparation feruloylated the 6-OH and 6'-OH positions comparably. nih.govmdpi.com

Following the initial formation of a feruloyl sucrose monoester, further acylation can occur. Research has identified a specific enzyme, Feruloyl Sucrose Feruloyl Transferase (FSFT) , that utilizes a feruloyl sucrose monoester as a substrate to create a diferuloylated product. researchgate.net Specifically, FSFT catalyzes the transfer of a feruloyl group to the O-6 position of 3-O-feruloyl sucrose, yielding 3,6-O-diferuloyl sucrose . researchgate.net This indicates that this compound itself can act as an intermediate substrate for subsequent enzymatic reactions, although the primary documented activity of FSFT involves the feruloylation of 3-O-feruloyl sucrose. The existence of such specific transferases highlights a controlled, stepwise mechanism for the biosynthesis of more complex phenylpropanoid sucrose esters.

Metabolic Cycling and Functional Intermediates

Recent discoveries suggest that feruloyl sucrose esters are not merely end products but function as key intermediates in a metabolic cycle. A "sucrose ferulate cycle" has been proposed, particularly in relation to the feruloylation of cell wall polymers in grasses. researchgate.net In this cycle, sucrose acts as a carrier molecule for ferulic acid.

The process involves the sequential feruloylation of sucrose. First, a BAHD-type transferase (SFT) creates a monoferuloyl sucrose (e.g., 3-O-feruloyl sucrose). researchgate.net A subsequent transferase, FSFT, then adds a second feruloyl group to create 3,6-O-diferuloyl sucrose. researchgate.net This diferuloylated sucrose then serves as the feruloyl group donor for the acylation of arabinoxylans, key components of the plant cell wall. researchgate.net Isotope labeling studies have confirmed the transfer of ferulic acid residues from 3,6-O-diferuloyl sucrose to cell wall arabinoxylans in vivo. researchgate.net

This pathway establishes feruloyl sucrose esters, including isomers like this compound, as critical functional intermediates. They facilitate the transport and delivery of ferulic acid from its site of synthesis to its final destination in the cell wall, where it plays a crucial role in cross-linking polysaccharides and lignin (B12514952), thereby affecting cell wall structure and digestibility. researchgate.netfrontiersin.org A maize mutant deficient in the FSFT enzyme showed a sharp decrease in cell wall feruloylation and an accumulation of 3-O-feruloyl sucrose, providing strong genetic evidence for the importance of this metabolic cycle. researchgate.net

Table 2: Summary of Metabolic Transformations

| Starting Substrate | Enzyme/Enzyme Class | Product | Metabolic Role |

|---|---|---|---|

| Feruloyl-CoA + Sucrose | BAHD Acyltransferase (e.g., SFT) | Feruloyl Sucrose (e.g., this compound) | Initial acylation |

| 3-O-Feruloyl Sucrose | Feruloyl Sucrose Feruloyl Transferase (FSFT) | 3,6-O-Diferuloyl Sucrose | Second acylation step |

| 3,6-O-Diferuloyl Sucrose | (Putative) Arabinoxylan Feruloyl Transferase | Feruloylated Arabinoxylan | Cell wall modification |

The Sucrose Ferulate Cycle as a Mechanism for Ferulic Acid Delivery to Cell Walls

A pivotal discovery in plant cell wall biochemistry is the elucidation of the sucrose ferulate cycle, a novel pathway that facilitates the incorporation of ferulic acid into arabinoxylans, a major component of the cell walls in grasses and related species. mdpi.com This cycle presents an unexpected role for sucrose, not just as a primary energy source, but also as a carrier molecule for ferulic acid.

The process begins with the activation of ferulic acid to feruloyl-CoA. This activated form then serves as the donor for the sequential acylation of sucrose. The initial step involves the transfer of a feruloyl group from feruloyl-CoA to the O-3 position of the fructose residue in sucrose, a reaction catalyzed by a family of BAHD-type acyltransferases known as sucrose ferulic acid transferases (SFTs). mdpi.comnih.gov In maize, for example, several SFT enzymes (SFT1 to SFT4) have been identified that perform this function. mdpi.com

The resulting compound, 3-O-feruloyl sucrose, is then further acylated. A distinct enzyme, feruloyl sucrose feruloyl transferase (FSFT), catalyzes the transfer of a second feruloyl group to the O-6 position of the glucose residue, yielding 3,6-O-diferuloyl sucrose. mdpi.comnih.gov It is this diferuloylated sucrose derivative that acts as the primary donor of ferulic acid to the cell wall. Isotope labeling studies have confirmed the in vivo transfer of ferulic acid residues from 3,6-O-diferuloyl sucrose to cell wall arabinoxylans. mdpi.comnih.gov

The significance of this cycle is underscored by genetic studies. For instance, a maize mutant deficient in the FSFT enzyme, named disorganized wall 1 (dow1), exhibits a significant reduction in the ferulic acid content of its cell wall arabinoxylans. mdpi.comnih.gov This deficiency also leads to an accumulation of the precursor, 3-O-feruloyl sucrose, and results in severe developmental defects, including embryo abortion due to compromised cell walls. mdpi.comnih.gov The sucrose ferulate cycle, therefore, represents a critical and previously unknown mechanism for the targeted delivery and incorporation of ferulic acid into the growing cell wall, a process essential for the structural integrity and properties of the cell walls in many economically important plant species. mdpi.com

| Enzyme | Substrate(s) | Product | Function in the Cycle |

| Sucrose Ferulic Acid Transferase (SFT) | Feruloyl-CoA, Sucrose | 3-O-feruloyl sucrose | Initiates the cycle by transferring the first feruloyl group to sucrose. |

| Feruloyl Sucrose Feruloyl Transferase (FSFT) | 3-O-feruloyl sucrose, Feruloyl-CoA | 3,6-O-diferuloyl sucrose | Catalyzes the addition of the second feruloyl group to create the ferulate donor for the cell wall. |

| Unknown Transferase(s) | 3,6-O-diferuloyl sucrose, Arabinoxylan | Feruloylated Arabinoxylan, Sucrose | Transfers ferulic acid from the sucrose carrier to the cell wall polysaccharide. |

Interconversion and Degradation Pathways of this compound and Related Compounds

The metabolism of this compound and its related feruloylated sucrose esters is primarily understood in the context of their biosynthesis and role as ferulate donors in the sucrose ferulate cycle. Within this cycle, a key interconversion is the formation of 3,6-O-diferuloyl sucrose from 3-O-feruloyl sucrose, catalyzed by the enzyme feruloyl sucrose feruloyl transferase (FSFT). mdpi.com

While the primary metabolic fate of these compounds appears to be the transfer of their feruloyl groups to cell wall polymers, the degradation of these molecules is also a critical aspect of their metabolism. The ester linkages in phenylpropanoid sucrose esters, including this compound, can be cleaved by specific enzymes. Feruloyl esterases (FAEs), a subclass of carboxylic acid esterases, are known to catalyze the hydrolysis of the ester bond between hydroxycinnamic acids, such as ferulic acid, and polysaccharides. mdpi.com It is plausible that similar enzymatic activities are involved in the turnover or degradation of feruloylated sucrose molecules in the plant cell.

Enzymatic hydrolysis represents a key degradation pathway. Studies have demonstrated the use of enzymes like lipase from Thermomyces lanuginosus (Lipozyme TL IM) and feruloyl esterase activity from preparations like Pentopan 500 BG for the in vitro synthesis and hydrolysis of phenylpropanoid sucrose esters. nih.gov These enzymes can catalyze the removal of the feruloyl group, releasing free ferulic acid and sucrose. For instance, feruloyl esterases are utilized in industrial processes to release ferulic acid from agricultural byproducts, highlighting their efficiency in cleaving these ester bonds. nih.govnih.gov

Chemical Synthesis of 6 O Feruloylsucrose and Its Analogs

Strategies for Regioselective Acylation of Sucrose (B13894) Scaffolds

Regioselective acylation—the process of selectively adding an acyl group to a specific hydroxyl position on the sucrose molecule—is central to the synthesis of 6'-O-Feruloylsucrose. Both chemical and enzymatic methods have been explored to control this process.

Enzymatic catalysis offers a high degree of regioselectivity. Commercial lipase (B570770) preparations, such as Lipozyme TL IM, have been shown to catalyze the feruloylation of sucrose. nih.gov In monoacylation reactions, these enzymes exhibit a strong preference for the primary hydroxyl groups. nih.gov For instance, the feruloylation of unprotected sucrose with Lipozyme TL IM primarily yields 6-O-feruloyl sucrose, indicating a high selectivity for the 6-OH position. nih.gov The order of reactivity for feruloylation of free sucrose with this enzyme has been proposed as 6-OH > 1′-OH > 2-OH ≥ 4′-OH. nih.gov Another enzyme, Pentopan, can feruloylate sucrose 3′-O-coumarate effectively at both the 6-OH and 6′-OH positions. nih.gov

Chemical strategies often rely on the use of protecting groups or directing groups. Tin-mediated acylations, for example, have been developed for the monoacylation of compounds with multiple hydroxyl groups. nih.gov Another approach involves a cobalt chelate-directed reaction to achieve regioselective acylation at the 3′-OH position of sucrose. nih.gov These methods aim to temporarily differentiate the hydroxyl groups, allowing for the targeted introduction of the feruloyl group.

Challenges in Controlled Esterification and Isomer Formation

The synthesis of a single, pure sucrose ester is fraught with challenges, primarily due to the structure of sucrose itself.

Multiple Reactive Sites: A sucrose molecule has eight hydroxyl groups (three primary and five secondary) with closely related reactivity, making it difficult to control the degree and position of substitution. nih.govunal.edu.co Base-catalyzed acylation of unprotected sucrose typically results in a complex mixture of polysubstituted regioisomers. nih.gov

Isomer Formation: Even when aiming for a mono-ester, multiple isomers are often formed. For example, in the enzymatic feruloylation of sucrose, while 6-O-feruloyl sucrose was the main mono-ester, other products like 6,1′-di-O-feruloyl sucrose and tri-O-feruloylated sucroses were also isolated. nih.gov The existence of 6,1′-diferulated sucrose suggests that acylation at the 6′-OH position is less favored than at the 6-OH position. nih.gov

Acyl Migration: Ester groups on sugar molecules can migrate from one hydroxyl group to another, particularly under the conditions used for reaction or purification. nih.govresearchgate.net This can lead to the formation of additional, unintended isomers, further complicating the product mixture. researchgate.net

Physical Properties: A significant practical challenge is the low miscibility of the polar, solid sucrose and non-polar acylating agents like fatty acid esters, especially in solvent-free systems, which can hinder the reaction. unal.edu.cooup.com

Synthesis of Feruloyl Sucrose Ester Derivatives for Structure-Activity Relationship Investigations

The advanced synthetic methodologies, particularly orthogonal protection schemes, are instrumental in producing a library of feruloyl sucrose ester derivatives. rsc.org By systematically altering the position and number of feruloyl groups on the sucrose core, researchers can conduct structure-activity relationship (SAR) studies. These investigations are crucial for understanding how the specific chemical structure of a compound influences its biological activity.

For example, using enzymatic methods, a range of feruloylated sucrose molecules has been produced and isolated, allowing for the comparison of their properties. nih.gov The synthesis of analogs such as lapatosides and heloniosides has also been undertaken to evaluate their antiproliferative activities. nih.gov The ability to create specific derivatives, like 3′,4′,6′-tri-O-feruloylsucrose, is essential for these studies. nih.gov

The following table details the products obtained from an enzymatic feruloylation of sucrose, showcasing the variety of derivatives that can be generated in a single reaction, which can then be separated and studied individually. nih.gov

| Compound | Yield |

| 6-O-feruloyl sucrose | 5% |

| 6,1′-di-O-feruloyl sucrose | 4% |

| 2,6,1′-tri-O-feruloyl sucrose & 6,1′,4′-tri-O-feruloyl sucrose | 2% (as a mixture) |

By synthesizing and testing these diverse analogs, scientists can pinpoint the structural features necessary for a desired biological effect, paving the way for the design of new compounds with enhanced or specific activities.

Enzymatic Synthesis Biocatalysis of 6 O Feruloylsucrose and Derivatives

Biocatalyst Identification and Optimization for Feruloylation

The successful enzymatic acylation of sucrose (B13894) with ferulic acid hinges on the selection of an appropriate biocatalyst. Lipases and esterases are the primary enzymes explored for this purpose due to their ability to catalyze esterification and transesterification reactions. nih.gov The choice of enzyme is critical as it dictates the regioselectivity of the acylation, determining which of sucrose's eight hydroxyl groups is modified.

Commercial enzyme preparations are frequently tested for their efficacy in synthesizing sucrose esters. Among these, Lipozyme TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, and Pentopan 500 BG, a preparation with feruloyl esterase activity, have been prominent in research. mdpi.comresearchgate.netresearchgate.net

Lipozyme TL IM : This is a robust, 1,3-specific immobilized lipase widely used for interesterification processes. soci.orgcliscent.com In the context of sucrose feruloylation, Lipozyme TL IM has been used to catalyze the transesterification between a ferulate donor, such as vinyl ferulate, and sucrose. mdpi.com It is known for its activity in organic solvents, which is a prerequisite for dissolving the substrates. mdpi.com

Pentopan 500 BG : This enzyme preparation is known for its xylanase and feruloyl esterase activity, making it a candidate for cleaving and forming ester bonds involving ferulic acid. univarsolutions.co.uknovonesis.com It has been tested as an alternative or complementary biocatalyst to lipases in the hydroxycinnamoylation of sucrose. mdpi.comresearchgate.net Studies have shown that Pentopan can exhibit different regioselectivity compared to Lipozyme, offering a potential pathway to synthesize different isomers of feruloylated sucrose. mdpi.comresearchgate.net

The primary challenge in the synthesis of 6'-O-Feruloylsucrose is achieving regioselectivity, directing the feruloyl group specifically to the 6'-position on the fructose (B13574) moiety of sucrose. The inherent structure of the enzyme's active site and the reaction conditions influence which hydroxyl group is most accessible for acylation.

Research into the enzymatic feruloylation of unprotected sucrose has yielded specific insights into the regioselectivity of these biocatalysts. mdpi.com

Lipozyme TL IM : When using free sucrose as the acceptor, Lipozyme TL IM demonstrates a clear preference for acylating the primary hydroxyl groups on the glucose unit. The observed order of reactivity is 6-OH > 1'-OH > 2-OH ≥ 4'-OH. mdpi.com Notably, under these conditions, the 6'-OH position was not found to be feruloylated, indicating that Lipozyme TL IM is not a suitable catalyst for the direct synthesis of this compound from unprotected sucrose. mdpi.com The enzyme's active site appears to sterically hinder access to the 6'-position of the sucrose molecule.

Pentopan 500 BG : In contrast, Pentopan has shown a different pattern of reactivity. When a modified sucrose acceptor (sucrose 3′-O-coumarate) was used, Pentopan catalyzed feruloylation at both the 6-OH and 6′-OH positions, achieving a combined yield of 77%. mdpi.comresearchgate.netresearchgate.netnih.gov This suggests that Pentopan is a more promising biocatalyst for targeting the 6'-position, although using a protected or pre-functionalized sucrose molecule may be necessary.

The substrate specificity also extends to the acyl donor. Vinyl esters of hydroxycinnamic acids, such as vinyl ferulate, are often used as they provide an irreversible reaction pathway, driving the synthesis towards the desired product. mdpi.com

| Biocatalyst | Sucrose Acceptor | Acyl Donor | Observed Acylation Positions | Key Finding |

|---|---|---|---|---|

| Lipozyme TL IM | Free Sucrose | Vinyl Ferulate | Mainly 6-OH, followed by 1'-OH, 2-OH, 4'-OH | Does not acylate the 6'-OH position on free sucrose. |

| Lipozyme TL IM | Sucrose 3′-O-coumarate | Vinyl Ferulate | Mainly 6-O-ferulate (63% yield) | Shows preference for the 6-OH position even on a modified acceptor. |

| Pentopan 500 BG | Sucrose 3′-O-coumarate | Vinyl Ferulate | 6-OH and 6′-OH positions (77% combined yield) | Effectively acylates the 6'-OH position on a modified sucrose acceptor. |

Reaction Conditions and Yield Optimization in Biocatalytic Processes

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sucrose ester. dtu.dk Key parameters include the choice of solvent, temperature, reaction time, and the molar ratio of substrates.

A significant hurdle in the enzymatic synthesis of sucrose esters is the poor solubility of sucrose in the non-polar organic solvents typically required for lipase activity. To address this, polar aprotic co-solvents are often employed. A study on the feruloylation of sucrose with Lipozyme TL IM found that a mixture of acetonitrile (B52724) (CH3CN) and N,N-dimethylformamide (DMF) (19:1 ratio) was a suitable medium to partially dissolve the sucrose while maintaining enzyme activity. mdpi.com

The specific conditions for a reaction catalyzed by Lipozyme TL IM involved reacting sucrose with two equivalents of vinyl ferulate at 37 °C for 96 hours. mdpi.com Optimization of these parameters is an active area of research. For instance, in the synthesis of other sucrose esters using Candida antarctica lipase, increasing the reaction time to 10 hours and the enzyme concentration to 0.4% (w/w) resulted in a yield of over 90%. e3s-conferences.org Such findings highlight the importance of systematic optimization for achieving efficient biocatalytic processes.

| Parameter | Condition |

|---|---|

| Biocatalyst | Lipozyme TL IM |

| Substrates | Sucrose, Vinyl Ferulate |

| Solvent System | Acetonitrile:N,N-dimethylformamide (19:1) |

| Temperature | 37 °C |

| Reaction Time | 96 hours |

Enzymatic Approaches for Novel Phenylpropanoid Sucrose Ester Production

The enzymatic approach is not limited to this compound but extends to the synthesis of a wide array of phenylpropanoid sucrose esters (PSEs). sigmaaldrich.com These compounds are of significant interest for their potential therapeutic properties. nih.govnih.gov Biocatalysis offers a powerful tool to generate these molecules, including precursors to complex natural products like Vanicoside B. mdpi.comresearchgate.net

Research has demonstrated the enzymatic transesterification of sucrose and its derivatives with various vinyl hydroxycinnamates, including those of coumaric, ferulic, and 3,4,5-trimethoxycinnamic acid. mdpi.comresearchgate.net This strategy allows for the creation of a library of novel PSEs with different acyl groups attached to the sucrose core. The use of chemically modified sucrose acceptors, such as isopropylidene-protected sucrose or pre-acylated sucrose, can further direct the enzymatic reaction to specific hydroxyl groups that are otherwise difficult to functionalize. mdpi.comnih.gov This combination of chemical protection and enzymatic acylation provides a versatile platform for the targeted synthesis of PSEs that would be challenging to obtain through purely chemical or enzymatic means. bcrcp.ac.in

Advanced Analytical Methodologies for 6 O Feruloylsucrose Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating 6'-O-Feruloylsucrose from intricate biological samples and precisely measuring its concentration. The selection of a specific technique is contingent on the analytical objective, whether it be routine quantification or high-resolution separation of closely related isomers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, DAD)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. Due to the compound's non-volatile nature, HPLC is inherently more suitable than gas chromatography for direct analysis. The technique typically employs a reversed-phase (RP) column, most commonly a C18 column, which separates compounds based on their hydrophobicity.

The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a small percentage of acid, like formic or acetic acid, to improve peak shape and resolution) and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netsemanticscholar.org The feruloyl moiety in this compound contains a chromophore that strongly absorbs ultraviolet (UV) light, making UV and Diode-Array Detectors (DAD) ideal for detection and quantification. The maximum absorption wavelength (λmax) for the feruloyl group is typically observed around 320-330 nm. A DAD provides the added advantage of acquiring full UV-Vis spectra for each peak, which aids in peak purity assessment and tentative identification.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | DAD at 320-330 nm |

| Column Temperature | 25 - 40 °C |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

For analyses demanding higher resolution and throughput, Ultra-High-Performance Liquid Chromatography (UHPLC) is the preferred method. UHPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, yield significant improvements in separation efficiency, peak resolution, and analysis speed compared to conventional HPLC. nih.gov This enhanced resolution is particularly crucial for distinguishing this compound from its various positional isomers, such as 6-O-feruloylsucrose or 1'-O-feruloylsucrose, which may co-exist in natural extracts and have very similar retention times on standard HPLC systems. nih.gov When coupled with high-resolution mass spectrometry (e.g., UHPLC-QTOF-MS), this technique provides a powerful platform for comprehensive metabolic profiling and confident identification of individual isomers in complex samples. nih.govresearchgate.net

Gas Chromatography (GC) with Derivatization Strategies

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility, which would cause it to decompose at the high temperatures of the GC injector. researchgate.netresearchgate.net To overcome this, a chemical derivatization step is mandatory to convert the non-volatile glycoside into a thermally stable and volatile analogue suitable for GC analysis. researchgate.netresearchgate.net

The most effective and common strategy is a two-step process. First, an oximation reaction is performed, typically using methoxylamine hydrochloride in pyridine (B92270). This step converts the anomeric carbons of the sucrose (B13894) moiety into their methoxime derivatives, preventing the formation of multiple tautomeric peaks. researchgate.net Following oximation, all free hydroxyl groups on both the sucrose and feruloyl moieties are silylated. This is achieved using a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net The resulting per-silylated methoxime derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its characteristic retention time and fragmentation pattern. researchgate.net

| Step | Procedure | Purpose |

|---|---|---|

| 1. Oximation | React the dry sample with methoxylamine hydrochloride in pyridine (e.g., 70°C for 30-60 min). | Stabilizes the sugar ring structure and prevents isomer formation during analysis. |

| 2. Silylation | Add a silylating agent (e.g., BSTFA or MSTFA) to the reaction mixture and heat (e.g., 70°C for 30-60 min). | Replaces all active hydrogens on -OH groups with TMS groups, increasing volatility and thermal stability. |

| 3. Analysis | Inject the derivatized sample into the GC-MS system. | Separates the derivative from other compounds for detection and identification. |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation

While chromatography separates and quantifies the compound, spectroscopic and spectrometric techniques provide the definitive structural information required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and confirm the molecule's precise connectivity.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of all protons, showing characteristic signals for the aromatic and vinylic protons of the feruloyl group, the methoxy (B1213986) group, and the complex multiplets of the sucrose protons. msu.edu The ¹³C NMR spectrum reveals the number of unique carbon atoms, with distinct regions for the carbonyl, aromatic, vinylic, and aliphatic (sugar) carbons. msu.edu

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential to resolve spectral overlap and establish connectivity.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the proton networks within the feruloyl and sucrose moieties separately.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment for confirming the esterification site. It detects long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation will be observed between the protons of the C-6' methylene (B1212753) group of the fructose (B13574) unit and the C-9 (carbonyl) carbon of the feruloyl group, providing unequivocal proof of the 6'-O-feruloyl linkage.

| Position | ¹³C (ppm) | ¹H (ppm) |

|---|---|---|

| Feruloyl Moiety | ||

| 1 | 127.0 | - |

| 2 | 111.4 | 7.18 d (2.0) |

| 3 | 149.2 | - |

| 4 | 150.5 | - |

| 5 | 116.3 | 6.80 d (8.2) |

| 6 | 124.5 | 7.05 dd (8.2, 2.0) |

| 7 | 146.8 | 7.60 d (15.9) |

| 8 | 115.6 | 6.35 d (15.9) |

| 9 (C=O) | 168.1 | - |

| -OCH₃ | 56.4 | 3.85 s |

| Sucrose Moiety (Illustrative Values) | ||

| Glc-1 | 93.1 | 5.42 d (3.8) |

| Fru-2' | 104.5 | - |

| Fru-6' | ~65.0 | ~4.3-4.5 m |

Mass Spectrometry (MS and MS/MS) and High-Resolution Variants (HRMS, LC-MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight and probing the structure of this compound.

MS and HRMS: A full-scan mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+Na]⁺ in positive ion mode). nih.gov High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, measures this mass with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the compound's elemental formula (C₂₂H₃₀O₁₄ for this compound), a critical step in its identification. researchgate.net

MS/MS (Tandem MS): In an MS/MS experiment, the molecular ion of interest is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals structural details. For this compound, the fragmentation pattern is highly predictable. The most common cleavages occur at the ester and glycosidic bonds. In negative ion mode, a characteristic fragment is the deprotonated ferulic acid ion at m/z 193. researchgate.net Further fragmentation of this ion can occur through the loss of a methyl radical (•CH₃) or carbon dioxide (CO₂). researchgate.netnih.gov The presence of these specific fragments strongly supports the identification of a feruloylated sucrose structure.

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₂₂H₃₀O₁₄ |

| Monoisotopic Mass | 518.1636 g/mol |

| Parent Ion (ESI-) | [M-H]⁻ at m/z 517.1563 |

| Parent Ion (ESI+) | [M+Na]⁺ at m/z 541.1425 |

| Key MS/MS Fragment (ESI-) | m/z 193.0506 ([Ferulic Acid - H]⁻) |

| Other Diagnostic Fragments (ESI-) | m/z 178.0271 ([Ferulic Acid - H - CH₃]⁻), m/z 149.0608 ([Ferulic Acid - H - CO₂]⁻) |

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy are foundational analytical techniques for the structural elucidation of molecules like this compound. These methods provide critical information regarding the functional groups present and the extent of electronic conjugation within the molecular structure.

Ultraviolet (UV) Spectroscopy

The UV spectrum of this compound is dominated by the electronic transitions within the feruloyl moiety. The sucrose component does not absorb significantly in the typical UV range (200-400 nm). The ferulic acid chromophore, an α,β-unsaturated ester of a hydroxycinnamic acid, gives rise to a characteristic strong absorption band. Studies on various feruloylated oligosaccharides and related hydroxycinnamic acid derivatives show a maximum absorption peak (λmax) typically falling within the 320–325 nm range. tandfonline.comresearchgate.net This absorption is attributed to the π → π* electronic transition within the conjugated system comprising the benzene (B151609) ring, the propenoic acid double bond, and the carbonyl group of the ester. tandfonline.com The exact position and intensity of this peak can be influenced by the solvent and the specific substitution pattern on the aromatic ring. For comparison, free ferulic acid has a λmax around 286 nm, and the shift to a longer wavelength (bathochromic shift) in its ester derivatives is a key diagnostic feature. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a combination of absorption bands corresponding to its two main constituents: the ferulic acid ester and the sucrose backbone. Analysis of the spectra of ferulic acid, its various esters, and sucrose allows for the assignment of the principal vibrational modes. nih.govmpg.denih.gov

The feruloyl group is identified by several key bands:

A broad O-H stretching band, typically around 3400-3300 cm⁻¹, arising from the phenolic hydroxyl group.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

The C=O stretching of the α,β-unsaturated ester, which is a strong band appearing around 1715-1690 cm⁻¹. mpg.deyoutube.com

C=C stretching vibrations from the aromatic ring and the alkene side chain, found in the 1640-1585 cm⁻¹ and 1520-1510 cm⁻¹ regions. nih.govmpg.de

A strong C-O stretching band for the ester linkage, typically observed around 1275 cm⁻¹. nih.gov

The sucrose moiety contributes significantly to the spectrum, primarily through:

A very broad and intense O-H stretching band from its multiple hydroxyl groups, which overlaps with the phenolic O-H stretch, typically centered around 3500-3300 cm⁻¹. nih.gov

Aliphatic C-H stretching vibrations from the CH and CH₂ groups of the sugar rings, appearing in the 3000-2850 cm⁻¹ region. youtube.com

A complex and information-rich "fingerprint region" between 1200 and 900 cm⁻¹, which contains numerous C-O stretching and C-O-H bending vibrations of the carbohydrate core, as well as the characteristic C-O-C stretching of the glycosidic bond. tandfonline.com

The table below summarizes the expected characteristic absorption bands for this compound based on data from its constituent parts.

Table 1: Characteristic IR and UV Absorption Data for this compound

This table is interactive. Click on the headers to sort the data.

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Functional Group/Transition | Moiety |

|---|---|---|---|

| IR | ~3500-3300 (broad, intense) | O-H Stretch (alcohols, phenol) | Sucrose & Feruloyl |

| IR | ~3050-3000 | =C-H Stretch (aromatic) | Feruloyl |

| IR | ~3000-2850 | -C-H Stretch (aliphatic) | Sucrose |

| IR | ~1715-1690 (strong) | C=O Stretch (α,β-unsaturated ester) | Feruloyl |

| IR | ~1640-1585 | C=C Stretch (alkene & aromatic) | Feruloyl |

| IR | ~1520-1510 | C=C Stretch (aromatic) | Feruloyl |

| IR | ~1275 (strong) | C-O Stretch (ester) | Feruloyl |

| IR | ~1200-900 | C-O Stretch, C-O-H Bend, C-O-C Stretch | Sucrose |

In Silico Approaches for Metabolite Identification and Structural Annotation

In silico methods are indispensable in modern metabolomics for rapidly identifying and annotating compounds from complex biological mixtures. These computational approaches complement experimental data, providing deeper insights into molecular structure and function.

Molecular Docking and Dynamics Simulation for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a protein target at an atomic level. youtube.com These methods are crucial for understanding enzymatic mechanisms, predicting substrate specificity, and guiding the design of inhibitors. acs.orgnih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net The process involves preparing 3D structures of both the ligand (this compound) and the target enzyme. An appropriate enzyme might be a feruloyl esterase (FAE), which hydrolyzes the ester bond, or a carbohydrate-active enzyme like α-glucosidase, for which many phenolic compounds act as inhibitors. tandfonline.comwikipedia.org The docking algorithm then samples a vast number of possible binding poses and uses a scoring function to rank them based on estimated binding affinity (e.g., in kcal/mol). nih.gov

Studies on phenolic compounds and carbohydrate-active enzymes provide a framework for how this compound would be analyzed. For example, docking studies of various phenolic compounds with α-glucosidase have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.govnih.gov In the context of this compound, docking could reveal:

Key Binding Residues: Identification of specific amino acids in the enzyme's active site that form hydrogen bonds with the hydroxyl groups of the sucrose and feruloyl moieties, or engage in π-π stacking with the aromatic ring of the ferulate.

Binding Conformation: The lowest energy pose would suggest the most stable binding conformation, indicating how the molecule orients itself to fit within the catalytic pocket.

Binding Affinity: The docking score provides a quantitative estimate of binding strength, allowing for comparison with known substrates or inhibitors. nih.gov

Molecular Dynamics (MD) Simulation

Following docking, MD simulations can provide a dynamic view of the enzyme-ligand complex over time. youtube.com While docking provides a static snapshot, MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding. mpg.denih.gov

An MD simulation of a this compound-enzyme complex would typically run for nanoseconds to microseconds. The analysis of the resulting trajectory can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the active site, researchers can determine if the docked pose is stable or if the ligand dissociates. nih.gov

Characterize Intermolecular Interactions: The simulation allows for detailed analysis of the persistence of hydrogen bonds, water-mediated interactions, and hydrophobic contacts over time. acs.org

Reveal Conformational Changes: MD can show how the enzyme might adapt its conformation to accommodate the ligand (induced fit) or how the flexible sucrose chain of the ligand adjusts within the binding site. youtube.com

These in silico approaches are particularly valuable for studying enzymes like feruloyl esterases, where they can help elucidate the structural basis for substrate specificity and rationalize how the enzyme accommodates both the carbohydrate and the phenolic acid components of the substrate. nih.govnih.gov

Computational Tools for Mass Spectrometry Data Analysis (e.g., SIRIUS, CSI:FingerID, MetFrag, CANOPUS)

The identification of an unknown metabolite like this compound from a high-resolution tandem mass spectrometry (MS/MS) experiment relies heavily on a suite of sophisticated computational tools. Each tool offers a unique approach to deciphering the information encoded in the mass spectrum, and they are often used in a complementary workflow. nsf.gov

MetFrag

MetFrag is an in silico fragmentation tool used for candidate identification. github.io The workflow begins with a precursor mass and its associated MS/MS spectrum. MetFrag retrieves candidate structures from chemical databases (like PubChem or KEGG) that match the precursor's molecular formula. researchgate.net For each candidate, it performs a combinatorial bond-breaking process to generate theoretical fragments. These in silico fragments are then matched against the experimental MS/MS peaks. A score is calculated based on the quality of this match, and the candidates are ranked, with the structure whose theoretical fragmentation best explains the observed spectrum ranked highest. github.ioresearchgate.net

SIRIUS

SIRIUS is a powerful tool for de novo molecular formula determination from MS data. mpg.de It analyzes the high-accuracy isotopic pattern of the precursor ion in the MS1 spectrum and combines this with the fragmentation patterns in the MS/MS spectrum. By computing fragmentation trees, SIRIUS can predict the correct molecular formula for an unknown compound with high confidence, which is a critical first step that significantly narrows down the search space for structural candidates. mpg.de

CSI:FingerID

Compound Structure Identification:FingerID (CSI:FingerID) takes the analysis a step further by predicting a "molecular fingerprint" directly from the MS/MS spectrum and the fragmentation tree computed by SIRIUS. nih.gov This fingerprint is a binary vector that encodes the presence or absence of a large set of predefined molecular properties or substructures. Using machine learning models (support vector machines), CSI:FingerID predicts this fingerprint without first needing a structural candidate. It then searches a structure database (e.g., PubChem) to find candidate molecules whose theoretical fingerprints best match the predicted one, providing a powerful method for identifying the correct structure even if it is not present in any spectral library. nih.gov

CANOPUS

CANOPUS (Compound Annotation by Neural Network-based Prediction of Unidentified SubstancES) works in concert with SIRIUS to predict the chemical class of a compound directly from its MS/MS spectrum, without requiring structural identification first. mpg.de It employs a deep neural network to classify the compound into a comprehensive chemical taxonomy (e.g., ChemOnt). youtube.com This is extremely valuable for annotating entire metabolomics datasets, as it can assign a likely chemical class (e.g., "Hydroxycinnamic acids and derivatives" or "Disaccharides") to a feature even when its exact structure remains unknown. This provides immediate biological context and helps to characterize the chemical diversity of a sample. mpg.de

The combined use of these tools creates a robust pipeline for identification: SIRIUS provides the molecular formula, MetFrag offers a ranked list of candidates based on fragmentation patterns, while CSI:FingerID and CANOPUS provide evidence based on predicted molecular properties and chemical classification, respectively.

Table 2: Functions of Computational Tools in Metabolite Identification

This table is interactive. Click on the headers to sort the data.

| Tool | Primary Function | Input | Output | Principle |

|---|---|---|---|---|

| MetFrag | Candidate Scoring & Ranking | Precursor Mass, MS/MS Spectrum | Ranked list of structural candidates | In silico fragmentation and spectral matching nsf.govgithub.io |

| SIRIUS | Molecular Formula Determination | MS1 Isotope Pattern, MS/MS Spectrum | Ranked list of molecular formulas | Isotope pattern analysis and fragmentation trees mpg.de |

| CSI:FingerID | Structural Candidate Identification | MS/MS Spectrum, Fragmentation Tree | Predicted molecular fingerprint, ranked structural candidates | Machine learning-based fingerprint prediction and search nih.gov |

| CANOPUS | Compound Class Prediction | MS/MS Spectrum | Predicted chemical class from a taxonomy | Deep neural network classification mpg.deyoutube.com |

Biological and Ecological Significance of 6 O Feruloylsucrose

Role in Plant Cell Wall Structure and Development

The plant cell wall is a dynamic and complex structure, primarily composed of cellulose (B213188), hemicelluloses, and pectin, which provides structural support and protection. wikipedia.orgnih.gov In many plants, particularly grasses, the cell wall is further fortified with lignin (B12514952) and other phenolic compounds. wikipedia.orgyoutube.com

Ferulic acid, a key component of 6'-O-Feruloylsucrose, is a critical agent in the structural reinforcement of plant cell walls. It acts as a bridge, cross-linking polysaccharide chains, such as arabinoxylans in monocots, to each other and to lignin. usda.govnih.govnih.gov This process of feruloylation is highly regulated during the development of the cell wall. nih.gov

The ferulate molecules, once esterified to polysaccharides, can undergo oxidative coupling to form dehydrodiferulates. usda.gov This dimerization creates strong covalent bonds that effectively brace the polysaccharide network, enhancing the wall's rigidity and integrity. nih.gov Furthermore, ferulates and their dimers serve as nucleation sites for lignification, the process by which lignin polymers are deposited within the cell wall. usda.gov They become integrated into the growing lignin polymer, covalently linking it to the hemicelluloses and creating a robust, cross-linked matrix. usda.govnih.gov This intricate network of cellulose, hemicellulose, and lignin is fundamental to the structural properties of plant tissues. nih.gov

Table 1: Key Polymers in the Plant Cell Wall

| Polymer | Primary Function/Role |

| Cellulose | Provides tensile strength and forms the primary fibrous network. nih.gov |

| Hemicellulose (e.g., Arabinoxylan) | Cross-links cellulose microfibrils, forming a complex network. wikipedia.orgnih.gov |

| Pectin | Forms a gel-like matrix in which the cellulose-hemicellulose network is embedded. wikipedia.org |

| Lignin | Provides rigidity, hydrophobicity, and resistance to compression and degradation. usda.govnih.gov |

| Ferulates/Diferulates | Act as cross-linking agents between polysaccharides and lignin, and as initiation sites for lignification. usda.govnih.gov |

The structural reinforcement provided by feruloylation has significant implications for plant defense. A more heavily cross-linked and lignified cell wall presents a formidable physical barrier to invading pathogens, such as fungi and bacteria, making it more difficult for them to penetrate plant tissues. youtube.comfrontiersin.org Plants have evolved complex defense systems, which can be pre-existing or induced upon detecting an attack. nih.gov

When a plant senses a biotic threat, it can activate a cascade of defense responses. nih.govresearchgate.net One such response is the upregulation of the phenylpropanoid pathway, leading to an increased production of phenolic compounds, including ferulic acid. frontiersin.org This surge in phenylpropanoid metabolism can lead to enhanced lignin deposition, reinforcing the cell wall at the site of attempted invasion and conferring greater resistance. frontiersin.org Sucrose (B13894) itself is also recognized as a signaling molecule in plant immunity, capable of activating defense responses against pathogens. nih.gov The accumulation of these defensive compounds is a key strategy for plants to withstand biotic stresses. nih.gov

Interplay with Plant Physiology and Metabolism

The synthesis and accumulation of this compound are tightly integrated with the plant's broader physiological and metabolic state. The phenylpropanoid pathway is a central hub in plant secondary metabolism, and its regulation is critical for allocating resources toward growth, development, or defense. nih.govnih.gov

The phenylpropanoid pathway is regulated at the genetic level, with environmental and developmental cues influencing the expression of key enzyme-encoding genes. frontiersin.orgmdpi.com Enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) are critical control points that initiate the pathway and channel intermediates towards different branches, including the synthesis of flavonoids, lignin, and hydroxycinnamate esters like this compound. nih.govmdpi.com

Studies have shown that abiotic stresses like heavy metals or pesticides can lead to the upregulation of genes for enzymes like PAL and chalcone (B49325) synthase (CHS), resulting in the accumulation of protective phenolic compounds. nih.gov The regulatory mechanisms can be complex, involving transcriptional co-regulatory complexes that can repress or activate branches of the pathway to maintain metabolic homeostasis. researchgate.net For instance, in certain mutants, the blockage of one branch of the phenylpropanoid pathway can lead to the active repression of other branches, demonstrating a sophisticated system of metabolic control. researchgate.net

Table 2: Key Enzymes of the Phenylpropanoid Pathway

| Enzyme | Abbreviation | Role in Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first committed step, converting phenylalanine to cinnamic acid. nih.govmdpi.com |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA, a key branch point intermediate. mdpi.com |

| Shikimate Dehydrogenase | SKDH | An enzyme in the shikimate pathway, which produces the precursor phenylalanine. nih.gov |

| Cinnamyl Alcohol Dehydrogenase | CAD | Catalyzes a late step in the synthesis of monolignols, the precursors to lignin. nih.gov |

Phytohormones are signaling molecules that regulate a vast array of processes in plant growth and development, including metabolic pathways. researchgate.net The accumulation of secondary metabolites, which would include feruloyl esters, can be significantly influenced by different phytohormones. For example, research on microalgae has shown that hormones like gibberellin (GA) can promote the accumulation of soluble sugars, while salicylic (B10762653) acid (SA) can increase lipid production. researchgate.net In higher plants, sucrose cleavage products are known to act as signaling molecules, with some pathways involving hormones like abscisic acid (ABA) and ethylene. nih.gov This indicates a complex interplay where phytohormones can modulate the carbon flux and synthesis of specific compounds, likely including this compound, to meet the plant's developmental or defensive needs.

Biochemical Activities and Molecular Mechanisms

Beyond its structural role, the ferulic acid moiety of this compound possesses important biochemical properties. As a phenolic compound, ferulic acid is a potent antioxidant. The phenylpropanoid pathway is a major source of antioxidants in plants, which are crucial for detoxifying reactive oxygen species (ROS). nih.govnih.gov ROS are generated during normal metabolism and in higher amounts under stress conditions, and they can cause significant damage to cellular components. The accumulation of phenolics helps plants mitigate this oxidative damage and cope with environmental stresses such as high salinity, drought, and heavy metal exposure. nih.gov

The synthesis of this compound serves as a way for the plant to create a soluble, transportable form of ferulic acid. This allows the plant to move this key building block from its site of synthesis to the cell wall, where it is needed for incorporation into the polysaccharide and lignin matrix.

Alpha-Glucosidase and Alpha-Amylase Inhibition Mechanisms

This compound is a member of the Feruloyl Sucrose Esters (FSEs) class of compounds, which are noted for their potential as inhibitors of carbohydrate-digesting enzymes. nih.gov The primary therapeutic approach for managing post-meal high blood sugar (postprandial hyperglycemia) involves slowing the digestion of carbohydrates. nih.gov This is achieved by inhibiting key enzymes in the gastrointestinal tract: α-amylase, which breaks down large starch molecules into smaller oligosaccharides, and α-glucosidase, which then hydrolyzes these oligosaccharides and disaccharides into absorbable monosaccharides like glucose. nih.govnih.gov

Current therapeutic agents, such as acarbose, inhibit both enzymes. nih.gov However, the strong inhibition of α-amylase is associated with significant gastrointestinal side effects, including bloating and diarrhea. nih.gov Research has therefore focused on finding inhibitors that are more selective for α-glucosidase over α-amylase. nih.gov

Studies on FSEs, including this compound, have shown that these compounds exhibit a desirable inhibitory profile. They demonstrate potent inhibition of α-glucosidase while having a lesser effect on α-amylase when compared to the standard, acarbose. nih.gov This selectivity suggests that FSEs could potentially manage blood glucose levels with fewer side effects. nih.gov The inhibitory potency of these esters is influenced by the number and position of feruloyl groups attached to the central sucrose molecule. nih.gov

Molecular docking simulations, which model the interaction between a compound and an enzyme at the molecular level, support these in vitro findings. These studies indicate that the presence of free aromatic hydroxyl (OH) groups on the ferulic acid portion and substitution at specific positions on the sucrose core are crucial for the inhibition of both enzymes. nih.gov

Table 1: In Vitro Inhibitory Activity of Feruloyl Sucrose Esters (CSEs) against α-Glucosidase and α-Amylase

| Compound/Drug | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| CSE 5 | 9 ± 3 | 1 ± 0.2 |

| CSE 9 | 9 ± 3 | 0.8 ± 0.1 |

| Acarbose | 328 ± 7 | 5 ± 0.1 |

| IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates greater potency. Data sourced from researchgate.net. |

Interactions with Advanced Glycation End Products (AGEs) and Aldose Reductase

Advanced Glycation End Products (AGEs): AGEs are a diverse group of harmful compounds formed through a non-enzymatic reaction between reducing sugars (like glucose) and the amino groups of proteins, lipids, or nucleic acids. nih.govnih.gov This process, known as glycation, plays a significant role in the complications associated with diabetes and is also implicated in the normal aging process. nih.govmdpi.com The accumulation of AGEs can lead to cellular damage and the activation of inflammatory pathways. researchgate.net

Natural compounds with antioxidant properties are of great interest as potential inhibitors of AGE formation. journal-jop.org Feruloyl oligosaccharides (FOs), a class of compounds structurally related to this compound, have been shown to inhibit protein glycation. researchgate.net The primary mechanism behind this inhibition is believed to be their ability to scavenge free radicals that are generated during the glycation process. researchgate.net Studies on ferulic acid, a constituent part of this compound, have also demonstrated its ability to inhibit the formation of fluorescent AGEs. researchgate.net This suggests that the feruloyl moiety of the molecule is key to its anti-glycation activity.

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose into sorbitol. nih.govnih.gov Under normal glycemic conditions, this pathway is minor, but in a hyperglycemic state, the increased activity of aldose reductase can lead to an accumulation of sorbitol. This accumulation contributes to osmotic stress and subsequent tissue damage seen in diabetic complications like neuropathy, retinopathy, and nephropathy. nih.govnih.gov Consequently, inhibiting aldose reductase is a key therapeutic target for preventing these complications. While various natural and synthetic compounds are being investigated as aldose reductase inhibitors, specific research on the inhibitory activity of this compound is not currently available. However, related phenolic compounds have been studied for this effect. nih.gov

Radical Scavenging and Protein Kinase C Inhibition Potential

Radical Scavenging: Free radicals and other reactive oxygen species (ROS) are continuously generated in the body as byproducts of normal metabolism. scielo.br When their production overwhelms the body's antioxidant defense systems, it leads to a state of oxidative stress, which can damage cells, proteins, and DNA. frontiersin.org Antioxidants are molecules that can safely neutralize these free radicals, preventing oxidative damage. scienceopen.com

The antioxidant potential of phenolic compounds, like this compound, is largely attributed to the ferulic acid component. nih.gov Ferulic acid is a well-known antioxidant, and its presence in the structure of feruloylated oligosaccharides confers significant free-radical scavenging capabilities. researchgate.net The antioxidant activity of these compounds can be measured using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.govresearchgate.net The hydroxylated cinnamic acid structure within ferulic acid is an effective scavenger of highly reactive free radicals. nih.gov Studies on feruloylated arabinoxylans confirm that their antioxidant properties are primarily due to these phenolic moieties. researchgate.net

Table 2: Antioxidant Activity Terminology

| Assay/Term | Description |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl. A stable free radical used to measure the radical scavenging activity of antioxidants. nih.gov |

| Radical Scavenging | The process by which an antioxidant molecule neutralizes a free radical, preventing it from causing cellular damage. frontiersin.org |

| IC₅₀ (Antioxidant) | The concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. A lower value indicates higher antioxidant activity. frontiersin.org |

Protein Kinase C (PKC) Inhibition Potential: Protein kinase C represents a family of enzymes that are crucial for controlling the function of other proteins through phosphorylation. nih.gov These enzymes are involved in a wide array of cellular signaling pathways. Aberrant PKC activity has been linked to various disease states. Consequently, the identification of specific inhibitors for different PKC isozymes is an area of active research. nih.govnih.gov At present, there is no scientific literature available that investigates the potential of this compound as an inhibitor of Protein Kinase C.

Future Directions and Translational Research Perspectives for 6 O Feruloylsucrose

Elucidation of Uncharted Biosynthetic Enzymes and Regulatory Networks

The complete in vivo biosynthetic pathway of 6'-O-Feruloylsucrose and its isomers remains partially understood. While it is known that these compounds are formed by the esterification of sucrose (B13894) with ferulic acid, a derivative of the phenylpropanoid pathway, the specific enzymes catalyzing these reactions in many plants have not been fully characterized. In photosynthetic tissues, the cytosolic enzyme fructose-1,6-bisphosphatase (FBPase) is a key regulatory point in the sucrose biosynthetic pathway. nih.gov The expression of the gene for cytosolic FBPase is developmentally regulated and appears to be coordinated with other enzymes in carbon metabolism. nih.gov

Future research must focus on identifying and characterizing the specific acyltransferases responsible for the regioselective feruloylation of sucrose. Key research objectives include:

Discovery of Novel Acyltransferases: Genome mining and transcriptomic analysis of plants known to produce high levels of feruloylated sucrose, such as Oryza sativa fao.org, can lead to the identification of candidate genes encoding hydroxycinnamoyl-CoA:sucrose acyltransferases.

Functional Characterization: Once identified, these candidate enzymes must be expressed heterologously and characterized biochemically to determine their substrate specificity (e.g., for different acyl-CoAs and sugar acceptors) and regioselectivity (i.e., which hydroxyl group on the sucrose molecule is acylated).

Mapping Regulatory Networks: Understanding how the biosynthesis is regulated is crucial for metabolic engineering. This involves studying the transcription factors that control the expression of the biosynthetic genes. nih.gov Co-expression network analysis, which has been used to identify regulators of lignin (B12514952) biosynthesis in switchgrass, could be adapted to uncover the regulatory networks governing feruloylated sucrose production. nih.gov De novo genes can be integrated into existing regulatory networks, playing roles in growth, development, and stress responses, which highlights the complexity of these pathways. nih.gov

Targeted Engineering of Plant Metabolic Pathways for Enhanced Production

Metabolic engineering offers a powerful strategy to increase the production of desirable compounds like this compound in plants. nih.gov This involves manipulating existing metabolic pathways to redirect metabolic flux towards the synthesis of the target molecule. youtube.com Challenges include identifying the best intervention points, sourcing suitable metabolic genes, and achieving accumulation without harming the host plant. nih.gov

Strategies for enhancing in planta production include:

Overexpression of Rate-Limiting Enzymes: Once the key biosynthetic enzymes are identified (as per section 8.1), overexpressing their corresponding genes in a suitable plant host can increase product yield. For example, expressing transcription factors from snapdragon in tomato has been shown to increase flavonoid levels threefold. youtube.com

Blocking Competing Pathways: Metabolic flux can be diverted from competing pathways to increase the availability of precursors for this compound synthesis. nih.gov Techniques like RNA interference (RNAi) or CRISPR/Cas-mediated knockout can be used to down-regulate genes encoding enzymes that lead to the formation of undesired byproducts. youtube.comnih.gov

Multi-Gene Stacking: The biosynthesis of this compound involves both the phenylpropanoid pathway (providing ferulic acid) and sucrose metabolism. Therefore, a multi-gene "stacking" approach, where several genes in the pathway are expressed simultaneously, may be necessary for significant yield enhancement. nih.gov This approach has been successfully used to produce complex molecules like anthocyanins in rice endosperm. nih.gov

| Engineering Strategy | Target | Potential Outcome | Reference |

| Overexpression | Rate-limiting biosynthetic enzymes (e.g., specific acyltransferases) | Increased synthesis of this compound | nih.gov |

| Gene Knockdown (RNAi/CRISPR) | Enzymes in competing metabolic branches (e.g., lignin biosynthesis) | Increased precursor (ferulic acid) availability | nih.gov |

| Transcription Factor Engineering | Master regulatory TFs of the phenylpropanoid and sucrose pathways | Coordinated upregulation of multiple pathway genes | nih.govyoutube.com |

| Multi-gene Stacking | Multiple enzymes in the biosynthetic pathway | Synergistic increase in metabolic flux and product yield | nih.gov |

Advanced Biocatalytic Systems for Sustainable Synthesis

In vitro synthesis using isolated enzymes, or biocatalysis, presents a sustainable and highly specific alternative to chemical synthesis or extraction from plant sources. nih.gov Feruloyl esterases (FAEs), which naturally hydrolyze the ester bond between hydroxycinnamic acids and sugars, can be used in reverse (transesterification) under low-water conditions to synthesize these esters. nih.govdiva-portal.org

Future advancements in this area will likely focus on:

Enzyme Discovery and Engineering: Screening for novel FAEs from diverse microbial sources can yield biocatalysts with higher efficiency, stability, and regioselectivity for the 6'-position of sucrose. nih.govdiva-portal.org Protein engineering can further tailor enzymes for specific industrial process conditions.

Immobilization and Process Optimization: Immobilizing enzymes on solid supports enhances their stability and allows for their reuse over multiple reaction cycles, which is critical for economic viability. nih.govijbiotech.com Studies on immobilized fructosyltransferase for the synthesis of sucrose-6-acetate, a key intermediate for sucralose, have demonstrated the potential of this approach. nih.govijbiotech.comijbiotech.com The optimization of reaction conditions, such as solvent systems (e.g., detergentless microemulsions), temperature, and substrate ratios, is crucial for maximizing yield and selectivity. nih.gov

| Enzyme System | Substrates | Product | Key Findings | Reference |

| Fructosyltransferase (IFTase) | Sucrose, Glucose-6-acetate | Sucrose-6-acetate | Immobilization improved thermal and pH stability. A conversion rate of 24.96% was achieved under optimal conditions. | ijbiotech.com |

| Feruloyl Esterases (FAEs) | Vinyl ferulate, Sucrose derivatives | Feruloylated sucrose esters | Lipozyme in acetonitrile (B52724) catalyzed feruloylation of free sucrose primarily at the 6-OH position. | nih.gov |

| Novel FAEs from Talaromyces wortmannii | Vinyl ferulate, L-arabinose | L-arabinose ferulate | Optimization of reaction conditions in a detergentless microemulsion system yielded 33.0% L-arabinose ferulate. | nih.gov |

Comprehensive Structure-Function Relationship Studies of Novel Derivatives

The biological activity of this compound can be modified and potentially enhanced by creating novel derivatives. nih.gov Understanding the relationship between the chemical structure of these analogs and their functional properties is essential for developing compounds with targeted activities. nih.gov

Key research avenues include:

Synthesis of Novel Analogs: Targeted chemical or enzymatic modification of the this compound scaffold can generate a library of new compounds. Modifications could include changing the phenolic acid moiety, altering the sugar backbone, or adding functional groups at other positions on the sucrose molecule. nih.govresearchgate.net

Bioactivity Screening: These new derivatives must be screened through a battery of bioassays to evaluate their properties, such as antioxidant, anti-inflammatory, or enzyme-inhibitory activities. For example, various feruloyl sucrose esters isolated from rice roots have been evaluated for their inhibitory effects on mushroom tyrosinase. fao.org